![molecular formula C7H7F3N2O2S B1299341 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine CAS No. 2355-16-0](/img/structure/B1299341.png)

2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine

Descripción general

Descripción

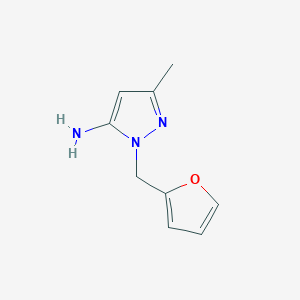

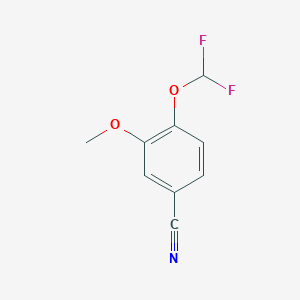

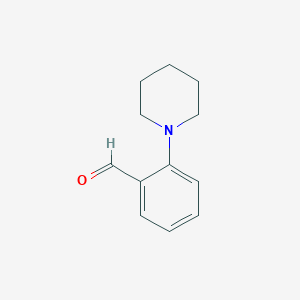

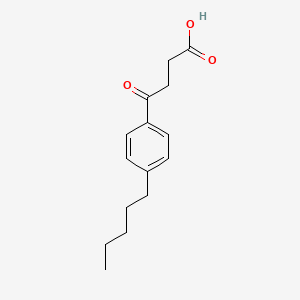

The compound 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine is a sulfonated aromatic amine that is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of both amino and sulfonyl functional groups within the same molecule allows for a range of chemical reactions and interactions, making it a versatile building block for the synthesis of more complex molecules.

Synthesis Analysis

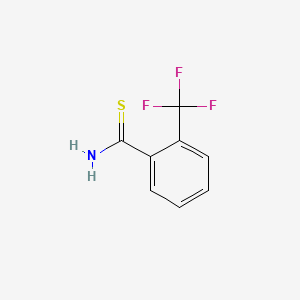

The synthesis of related sulfonated aromatic amines involves multiple steps, including the formation of phenylthiourea derivatives and subsequent cyclization reactions. For instance, the synthesis of a novel side-chain-sulfonated aromatic diamine, bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone (BAPSBPS), was achieved through a process that included the use of naphthalene tetracarboxylic dianhydride and nonsulfonated diamine . Another related compound, 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, was synthesized from 4-chloro-2-(trifluoromethyl)aniline, highlighting the role of chloro and trifluoromethyl groups in the synthesis of fluorinated sulfones .

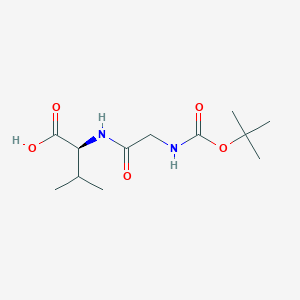

Molecular Structure Analysis

The molecular structure of sulfonated aromatic amines can be quite complex, with the potential for various stereoelectronic properties. X-ray analysis has been used to determine the solid-state structures of related compounds, such as 1-[[4-(aminoalkoxy)phenyl]sulfonyl]indolizines, which are calcium entry blockers with a new binding site associated with the L-type calcium channel . The molecular structure and crystal packing of 4-aminophenyl (4-substituted phenyl) sulfones have also been studied, revealing charge redistribution and geometrical constancy despite the presence of different substituents .

Chemical Reactions Analysis

The chemical reactivity of sulfonated aromatic amines allows for the formation of various derivatives through condensation and oxidative cyclization reactions. For example, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines and their sulfones was achieved through reactions with β-diketones/β-ketoesters and subsequent oxidation with hydrogen peroxide . These reactions demonstrate the versatility of sulfonated aromatic amines in synthesizing a wide range of fluorinated compounds with potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

Sulfonated aromatic amines exhibit a range of physical and chemical properties that make them suitable for various applications. The copolyimides synthesized from BAPSBPS displayed good solubility in common aprotic solvents and high desulfonation temperatures, indicating the stability of the sulfonic acid groups . The mechanical strength and proton conductivity of the resulting membranes were also notable, with the membranes showing anisotropic swelling and high proton conductivity under certain conditions . The electronic effects of substituents on the sulfone moiety have been shown to modulate the properties of the molecule, affecting distances within the molecule and the strength of hydrogen bonds in the crystal packing .

Aplicaciones Científicas De Investigación

Enhanced Water Flux in Nanofiltration Membranes

A study explored the synthesis of novel sulfonated aromatic diamine monomers, including derivatives related to 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine, for the development of thin-film composite (TFC) nanofiltration (NF) membranes. These membranes demonstrated increased water flux due to improved surface hydrophilicity, achieved without compromising dye rejection. This advancement suggests potential applications in water treatment and purification processes, highlighting the role of sulfonated aromatic diamine monomers in enhancing membrane performance (Liu et al., 2012).

Development of Light-Colored and Soluble Fluorinated Polyimides

Research into the synthesis of novel fluorinated polyimides from a trifluoromethyl-substituted diamine monomer akin to 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine resulted in materials with significant improvements. These polyimides exhibited remarkable solubility in solvents, low color intensity, and desirable thermal and mechanical properties. Such characteristics make them suitable for various applications, including electronics and aerospace, where materials with high performance and low dielectric constants are crucial (Yang, Su, & Wu, 2005).

Low Dielectric Constant and High Thermal Stability in Polymers

Another study focused on the synthesis of a new aromatic diamine monomer with pendant trifluoromethyl groups for the preparation of fluorinated poly(ether sulfone imide)s. These polymers displayed excellent solubility, high thermal stability, and notably low dielectric constants. Such properties are particularly valuable in the electronics industry, where materials with low dielectric constants and high thermal stability are essential for developing advanced electronic devices (Wang et al., 2014).

Safety and Hazards

The compound has a melting point of 110-111°C . It is classified with hazard code Xn, which indicates that it is harmful . Risk statements associated with the compound include 20/21/22-36/37/38-22, which indicate potential hazards upon exposure . Safety measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Propiedades

IUPAC Name |

4-(trifluoromethylsulfonyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTLLPJFZIYMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366273 | |

| Record name | 4-(Trifluoromethanesulfonyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine | |

CAS RN |

2355-16-0 | |

| Record name | 4-(Trifluoromethanesulfonyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)